N-(4-phenylbutan-2-yl)-2-(propylsulfanyl)benzamide
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Overview
Description
N-(4-phenylbutan-2-yl)-2-(propylsulfanyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a phenylbutan group, and a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutan-2-yl)-2-(propylsulfanyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylbutan-2-amine with 2-(propylsulfanyl)benzoic acid in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under nitrogen atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylbutan-2-yl)-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amine derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-phenylbutan-2-yl)-2-(propylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-phenylbutan-2-yl)-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenylbutan-2-yl)-2-(methylsulfanyl)benzamide
- N-(4-phenylbutan-2-yl)-2-(ethylsulfanyl)benzamide
- N-(4-phenylbutan-2-yl)-2-(butylsulfanyl)benzamide
Uniqueness
N-(4-phenylbutan-2-yl)-2-(propylsulfanyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The propylsulfanyl group, in particular, provides a balance between hydrophobicity and reactivity, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C20H25NOS |
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Molecular Weight |
327.5 g/mol |
IUPAC Name |
N-(4-phenylbutan-2-yl)-2-propylsulfanylbenzamide |
InChI |
InChI=1S/C20H25NOS/c1-3-15-23-19-12-8-7-11-18(19)20(22)21-16(2)13-14-17-9-5-4-6-10-17/h4-12,16H,3,13-15H2,1-2H3,(H,21,22) |
InChI Key |
NSEJJOUDSFPCSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NC(C)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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